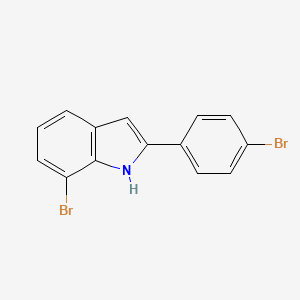

7-Bromo-2-(4-bromophenyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis and Materials Science Research

Indole derivatives are of fundamental importance due to their widespread occurrence in biologically active compounds, most notably the amino acid tryptophan. thieme.com This prevalence has inspired chemists to explore and develop a vast array of synthetic methodologies to access functionalized indoles, which serve as crucial intermediates for creating molecules with diverse applications. researchgate.net In medicinal chemistry, the indole scaffold is present in a multitude of approved drugs. nih.gov The exploration of new indole functionalization strategies is a key area of research, aimed at expanding chemical space and discovering novel bioactive compounds. nih.gov

Beyond pharmaceuticals, indole-based structures are gaining attention in materials science. Their electron-rich nature makes them suitable components for designing π-extended systems used in photosensitive and photovoltaic devices. rsc.org Thiophene-fused indole systems, for example, are utilized in the engineering of molecules for organic electronics. Current time information in Pasuruan, ID. The unique chemical reactivity and photophysical properties of substituted indoles make them attractive for creating advanced materials with tailored electronic and optical characteristics. rsc.orgmetu.edu.tr

Overview of Halogenated Indoles as Versatile Synthetic Precursors and Advanced Building Blocks

Halogenated indoles, particularly bromoindoles, are exceptionally versatile intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a wide range of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, halogenated precursors.

The strategic placement of a halogen on the indole ring allows for regioselective functionalization. For instance, methods have been developed for the selective halogenation at the C2 or C3 positions of the indole core. Furthermore, metal-halogen exchange reactions, often using organolithium reagents, can convert a bromoindole into a highly reactive lithioindole species. This intermediate can then react with various electrophiles to introduce a wide array of functional groups. rsc.org This synthetic flexibility makes halogenated indoles indispensable building blocks for accessing highly substituted indole frameworks that are otherwise difficult to prepare. rsc.org

Specific Research Focus: 7-Bromo-2-(4-bromophenyl)-1H-indole as a Pivotal Synthetic Intermediate

Within the class of halogenated indoles, this compound stands out as a compound with significant potential as a specialized building block for complex organic molecules. Its structure features two bromine atoms positioned at distinct locations: one on the indole nucleus (C-7) and another on the C-2 phenyl substituent (C-4'). This dibrominated configuration offers multiple pathways for selective chemical modification.

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₉Br₂N | |

| Molecular Weight | 351.036 g/mol | |

| CAS Number | 66639-64-3 | nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)C(=CC=C3)Br)Br | nih.gov |

The differential reactivity of an aryl bromide (on the phenyl ring) versus a heteroaryl bromide (on the indole ring) can be exploited to achieve selective cross-coupling reactions under carefully controlled conditions. This allows for the sequential introduction of different substituents, making this compound a pivotal intermediate for constructing highly complex and unsymmetrical molecules. For example, one bromine atom could be selectively reacted via a Suzuki coupling, followed by a different type of coupling reaction (e.g., a Buchwald-Hartwig amination) at the second bromine position.

This compound serves as a precursor for creating extended π-conjugated systems and fused heterocyclic structures, which are of interest in materials science and medicinal chemistry. nih.govthieme.com While it is commercially available as a synthetic building block, detailed studies focusing on its specific reaction pathways are an area of ongoing research interest. nih.gov Its structure is ideally suited for generating libraries of complex indole derivatives for screening in drug discovery or for the synthesis of novel organic electronic materials.

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₉Br₂N |

| Indole | C₈H₇N |

| Tryptophan | C₁₁H₁₂N₂O₂ |

| Thiophene | C₄H₄S |

| 2-Lithio-1-methylindole | C₉H₈LiN |

| γ-Butyrolactone | C₄H₆O₂ |

| 7-Bromo-1H-indole | C₈H₆BrN |

| 2-(4-Bromophenyl)-1H-indole | C₁₄H₁₀BrN |

| 3-Bromo-1-(tert-butyldimethylsilyl)indole | C₁₄H₂₀BrNSi |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-(4-bromophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHQVWNNARQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 4 Bromophenyl 1h Indole

Classical and Contemporary Approaches to Substituted Indole (B1671886) Ring Formation

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions being adapted for the synthesis of complex derivatives like 7-Bromo-2-(4-bromophenyl)-1H-indole.

Adaptations of Fischer Indole Synthesis for Brominated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comnih.gov

For the synthesis of this compound, the Fischer approach would necessitate the reaction of (2-bromophenyl)hydrazine with 4-bromoacetophenone. The resulting hydrazone would then be subjected to acidic conditions to induce a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the target indole. byjus.com

Key to the success of this method is the choice of acid catalyst, with options including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), or Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride (BF3). wikipedia.orgnih.gov A significant modification to the classical Fischer synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the traditional pathway and expands the reaction's scope. wikipedia.org

| Reactants | Catalyst/Conditions | Key Transformation | Reference |

| (2-Bromophenyl)hydrazine, 4-Bromoacetophenone | Brønsted or Lewis Acid, Heat | nih.govnih.gov-Sigmatropic Rearrangement, Cyclization | byjus.com |

| Aryl bromide, Hydrazone | Palladium Catalyst | Cross-coupling | wikipedia.org |

Application and Variations of Larock Indole Synthesis for this compound

The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, offers a powerful and versatile route to 2,3-disubstituted indoles. wikipedia.orgd-nb.info This method typically involves the reaction of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.org For the synthesis of this compound, this would involve the coupling of 2,6-dibromoaniline (B42060) with 1-bromo-4-ethynylbenzene.

Originally developed for o-iodoanilines, the Larock synthesis has been adapted for the more readily available and cost-effective o-bromoanilines and o-chloroanilines through the use of specific ligands and solvents, such as N-methyl-2-pyrrolidone (NMP). wikipedia.orgub.edu The reaction mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. ub.edu The regioselectivity of the Larock synthesis is a key feature, generally placing the aryl group of the aniline (B41778) on the less sterically hindered carbon of the alkyne. scispace.com

| Reactants | Catalyst System | Solvent | Key Features | Reference |

| o-Iodoaniline, Disubstituted alkyne | Pd(OAc)2, PPh3, Base (e.g., K2CO3), LiCl | Various | Original protocol, good to excellent yields. | wikipedia.orgd-nb.info |

| o-Bromoaniline, Disubstituted alkyne | Pd(0) with electron-donating phosphine (B1218219) ligands | NMP, 1,4-dioxane | Enables use of more accessible starting materials. | nih.govwikipedia.orgub.edu |

Palladium-Catalyzed Cyclization Strategies for Indole Core Construction

Beyond the named reactions, various palladium-catalyzed cyclization strategies have been developed for constructing the indole core. These methods often involve the intramolecular cyclization of appropriately substituted precursors. For instance, a palladium-catalyzed borylative cyclization of 1,7-enynes has been demonstrated to produce functionalized cyclohexanes, and similar principles can be applied to the synthesis of heterocyclic systems. rsc.org Another approach involves the palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system to form substituted cyclohexenols with conjugated dienes. chemrxiv.org While not directly reported for this compound, these strategies highlight the versatility of palladium catalysis in constructing complex ring systems through intramolecular bond formation.

Novel and Sustainable Synthetic Routes towards this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and flow chemistry for the production of indoles.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. irdindia.inorganic-chemistry.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. jocpr.com For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been reported to produce 2-arylindoles in good yields with reaction times of only 45-60 seconds. organic-chemistry.org In the context of this compound, microwave-assisted Suzuki-Miyaura cross-coupling reactions of di-bromo indoles with aryl boronic acids have been shown to proceed in excellent yields. irdindia.in This suggests that a microwave-assisted approach could be highly effective for the final aryl-aryl coupling step in a convergent synthesis of the target molecule.

| Synthetic Approach | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted Bischler Indole Synthesis | Rapid, solvent-free, good yields. | Solid-state reaction, microwave irradiation (e.g., 540 W). | organic-chemistry.org |

| Microwave-Assisted Suzuki-Miyaura Coupling | High yields, reduced reaction times. | Pd catalyst, base, 1,4-Dioxane/water, microwave irradiation (e.g., 110 °C). | irdindia.in |

Solvent-Free or Environmentally Benign Reaction Conditions

In recent years, the principles of green chemistry have guided the development of new synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of indole derivatives, including structures analogous to this compound, several environmentally benign approaches have been explored.

One prominent method is the mechanochemical Fischer indole synthesis. This technique utilizes mechanical force, such as ball-milling, to initiate the reaction between a phenylhydrazine (B124118) and a ketone or aldehyde, often in the presence of a solid acid catalyst like sodium bisulfate adsorbed on silica (B1680970) gel. rsc.org This solvent-free approach circumvents the challenges associated with solvent selection, reagent solubility, and the high temperatures (often up to 200°C) and strong acids required in traditional Fischer syntheses. rsc.org The advantages include increased efficiency, reduced waste, and the ability to use temperature-sensitive substrates. rsc.org

Another green approach involves melt reactions, where the reactants are heated together in the absence of a solvent. For the synthesis of related 2-arylbenzothiazoles, condensation of the precursors occurs under solvent-free melt conditions, offering high yields, short reaction times, and an eco-friendly process. researchgate.net While not directly reported for this compound, this principle could be applied.

Finally, catalyst-free systems, for example using an air/DMSO oxidant system for the synthesis of 2-arylbenzothiazoles, represent another avenue for environmentally benign synthesis. thieme-connect.de These methods reduce reliance on heavy metal catalysts and simplify reaction work-up.

Optimization of Reaction Parameters and Yields for this compound Production

The efficient production of this compound hinges on the careful optimization of various reaction parameters. Key synthetic routes, such as the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, are highly sensitive to changes in catalysts, ligands, temperature, and pressure. Fine-tuning these variables is crucial for maximizing yield, ensuring high regioselectivity, and minimizing the formation of byproducts.

The choice of catalyst is fundamental to the successful synthesis of substituted indoles. Both acid and metal catalysts are widely employed, each with specific advantages and applications.

Acid Catalysis: The classical Fischer indole synthesis relies on acid catalysts to promote the cyclization of a phenylhydrazone intermediate. byjus.com A variety of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used. rsc.orgwikipedia.org The acidity of the medium is a critical parameter that can influence the regioselectivity of the reaction, especially when using unsymmetrical ketones. thermofisher.com For instance, in the synthesis of the natural product haplophytine, careful selection of p-toluenesulfonic acid as the catalyst was necessary to achieve the desired indolenine intermediate. rsc.org

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for constructing the indole core. mdpi.com The Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org More direct routes involve the Sonogashira cross-coupling of a substituted 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-assisted cycloaddition. rsc.org A range of palladium catalysts are effective, including Pd(OAc)₂, PdCl₂, and Pd/C. mdpi.com The choice of catalyst can even direct the reaction toward different products; for example, using PdCl₂ can yield 2,3-disubstituted indoles, whereas Pd(OAc)₂ with lithium halides can favor N-alkylation. mdpi.com

Ligand Effects: In palladium-catalyzed syntheses, ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are commonly used. In the palladium-catalyzed β-allylation of 2,3-disubstituted indoles, P(2-furyl)₃ was identified as a particularly effective ligand. nih.gov The presence and nature of the ligand can significantly impact the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps that are key to forming the indole ring. youtube.com Some reactions have been developed to be "ligand-free," which simplifies the system and reduces costs, though this may come at the expense of lower yields or broader applicability. acs.org

Table 1: Catalyst and Ligand Systems in Indole Synthesis

| Synthesis Type | Catalyst | Ligand/Co-catalyst | Typical Reactants | Reference |

|---|---|---|---|---|

| Fischer Indole | p-Toluenesulfonic acid | - | Phenylhydrazine, Ketone | rsc.org |

| Fischer Indole | Polyphosphoric acid | - | Phenylhydrazine, Ketone | wikipedia.org |

| Buchwald-Fischer | Palladium Catalyst | Phosphine Ligands | Aryl Bromide, Hydrazone | wikipedia.org |

| Sonogashira Coupling/Cyclization | 10% Pd/C | PPh₃, ZnCl₂ | 2-Iodoaniline, Terminal Alkyne | mdpi.com |

| Larock Indole | [Pd(OAc)₂] | Ag₂O | o-Alkynylaniline, Arylsiloxane | rsc.org |

| β-Allylation | Pd₂(dba)₃ | P(2-furyl)₃ | 2,3-Disubstituted Indole, Allyl Methyl Carbonate | nih.gov |

Temperature is a critical parameter that directly influences reaction rates and can control the product distribution. Many indole syntheses require elevated temperatures to overcome activation barriers.

In the Fischer indole synthesis, reactions are often conducted by heating the arylhydrazone in the presence of an acid. byjus.com Temperatures can range from 80°C to as high as 190°C. rsc.org Careful control of the temperature is essential for selectivity. For example, in a synthesis targeting the natural product minfiensine, the reaction was heated to 190 °C to drive the formation of the indole product. rsc.org In another case, maintaining the temperature at 80°C was crucial to favor the formation of an indolenine over a more stable indole byproduct, achieving a 47% yield for the desired compound. rsc.org

Palladium-catalyzed reactions also exhibit strong temperature dependence. A Sonogashira coupling followed by cyclization to form N-protected indoles was performed at 110°C for 3 hours. mdpi.com In other palladium-catalyzed cyclizations, temperatures of 60°C or 70°C have been employed. mdpi.comnih.gov Most of these reactions are performed at atmospheric pressure, typically under reflux conditions in an appropriate solvent. There is less literature available on the specific optimization of pressure for these syntheses, suggesting that atmospheric pressure is generally sufficient for achieving the desired transformations.

Achieving high purity of the final compound is critical, especially for applications in medicinal chemistry. The purification of this compound and related compounds typically involves a combination of extraction, washing, and chromatographic or crystallization techniques.

Initial Work-up: After the reaction is complete, a standard work-up procedure often involves quenching the reaction, followed by extraction into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed sequentially with aqueous solutions to remove catalysts, unreacted starting materials, and inorganic byproducts. For instance, washing with a sodium bicarbonate or sodium carbonate solution neutralizes any remaining acid catalyst, while a water wash removes water-soluble impurities. google.com

Chromatography: Flash column chromatography is a widely used method for purifying indole derivatives. alfa-chemistry.com Silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve good separation of the desired product from impurities. For the purification of 2-arylindoles, mixtures such as ethyl acetate/hexane are frequently reported. rsc.org

Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For brominated aromatic compounds, solvents such as toluene, dichloromethane, or chloroform (B151607) can be used. google.com The purification of various indole derivatives has been achieved by recrystallization from solvents like methanol (B129727) or a mixture of ethyl acetate and petroleum ether. nih.gov

Table 2: Advanced Purification Techniques for Indole Derivatives

| Technique | Details | Purpose | Reference |

|---|---|---|---|

| Extraction | Use of organic solvents (e.g., Dichloromethane, Ethyl Acetate) to separate the product from the aqueous reaction mixture. | Initial product isolation. | |

| Washing | Sequential washing of the organic layer with aqueous Na₂CO₃, saturated CaCl₂, and water. | Removal of acidic/basic impurities and water-soluble byproducts. | google.comalfa-chemistry.com |

| Flash Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. | Separation of the target compound from byproducts and unreacted starting materials. | rsc.org |

| Recrystallization | Solvents: Methanol, Ethyl Acetate/Petroleum Ether, Toluene. | Final purification to obtain a high-purity crystalline solid. | google.comnih.gov |

| Drying | Using agents like anhydrous MgSO₄ or Na₂SO₄. | Removal of residual water from the organic solution before solvent evaporation. | alfa-chemistry.com |

Reactivity and Functionalization Strategies of 7 Bromo 2 4 Bromophenyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core of 7-Bromo-2-(4-bromophenyl)-1H-indole

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is dictated by the electronic and steric influences of the existing substituents. In the case of this compound, the bromine atom at the 7-position and the 4-bromophenyl group at the 2-position significantly influence the regioselectivity of further electrophilic substitutions.

Regioselectivity Studies of Subsequent Bromination and Other Electrophilic Attacks

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of substituents can alter this preference. For this compound, the C3 position remains the most likely site for electrophilic attack.

Subsequent bromination of this compound, typically employing reagents like N-bromosuccinimide (NBS), is expected to yield the 3,7-dibromo-2-(4-bromophenyl)-1H-indole derivative. This is consistent with the general reactivity pattern of 2-substituted indoles. Other electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃), and Friedel-Crafts acylation or alkylation, are also anticipated to occur at the C3 position. masterorganicchemistry.comlumenlearning.com The reaction conditions for these transformations would need to be carefully controlled to avoid side reactions, given the presence of two bromine atoms.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Position of Substitution | Predicted Major Product |

| Br₂ or NBS | C3 | 3,7-Dibromo-2-(4-bromophenyl)-1H-indole |

| HNO₃/H₂SO₄ | C3 | 7-Bromo-2-(4-bromophenyl)-3-nitro-1H-indole |

| SO₃/H₂SO₄ | C3 | This compound-3-sulfonic acid |

| RCOCl/AlCl₃ | C3 | (7-Bromo-2-(4-bromophenyl)-1H-indol-3-yl)(alkyl)methanone |

Direct Functionalization at Unsubstituted Positions of the Indole Moiety

While the C3 position is the most activated, direct functionalization at other unsubstituted positions of the indole moiety (C4, C5, and C6) is generally more challenging. However, under specific conditions, such as directed metalation, functionalization at these positions can be achieved. For this compound, the nitrogen atom can be used to direct a metalating agent (like an organolithium reagent) to the C7 position. However, since this position is already brominated, this approach would lead to lithium-bromine exchange, which is a nucleophilic process discussed later.

Direct C-H activation methodologies, often catalyzed by transition metals like iridium or rhodium, have emerged as powerful tools for the functionalization of indoles at otherwise unreactive positions. msu.edunih.gov For instance, iridium-catalyzed borylation could potentially be directed to the C4 or C6 positions, although the directing-group ability of the existing substituents would play a crucial role in the regiochemical outcome. msu.eduresearchgate.net

Nucleophilic Substitution Reactions and Transformations Involving this compound

The bromine atoms on both the indole core and the phenyl ring of this compound are susceptible to nucleophilic substitution, primarily through transition-metal-catalyzed pathways.

Substitution at the Bromine Centers (C-Br Bond Activation)

The activation of the carbon-bromine (C-Br) bonds is a key strategy for the further functionalization of this compound. These bonds can be targeted in various palladium-catalyzed cross-coupling reactions, which are discussed in more detail in section 3.3.

Direct nucleophilic aromatic substitution (SNAr) on the brominated positions is generally difficult under standard conditions due to the electron-rich nature of the indole ring. However, in specific cases, particularly with strong nucleophiles and under forcing conditions, some substitution might be achievable. The relative reactivity of the two C-Br bonds would depend on the reaction conditions. The C7-Br bond on the indole ring and the C4'-Br bond on the phenyl ring have different electronic environments, potentially allowing for selective activation.

Role of the Indole Nitrogen in Nucleophilic Processes and Protonation

The nitrogen atom of the indole ring plays a multifaceted role in the reactivity of this compound. The N-H proton is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and can participate in various reactions, such as N-alkylation or N-arylation. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride would lead to the corresponding N-alkylated product. iajps.com

Protonation of the indole nitrogen can occur in the presence of a strong acid. This increases the electron-withdrawing nature of the indole nucleus, which can influence the regioselectivity of certain reactions, although it generally deactivates the ring towards electrophilic attack.

Advanced Cross-Coupling Chemistry Utilizing this compound as a Building Block

The presence of two bromine atoms makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures. ias.ac.innih.govarkat-usa.org By carefully selecting the reaction conditions and coupling partners, it is possible to selectively functionalize one or both bromine atoms.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C7 and/or C4' positions. nih.govnih.gov

Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, leading to alkynylated indole derivatives. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, providing access to aminated indole derivatives.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

The differential reactivity of the C7-Br and C4'-Br bonds could potentially be exploited for sequential cross-coupling reactions. For example, one might be able to selectively react the more reactive C-Br bond under milder conditions, and then proceed to functionalize the second C-Br bond under more forcing conditions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Potential Product (Monosubstitution at C7) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 7-Aryl-2-(4-bromophenyl)-1H-indole |

| Heck | Alkene (R-CH=CH₂) | 7-(Alkenyl)-2-(4-bromophenyl)-1H-indole |

| Sonogashira | Terminal alkyne (R-C≡CH) | 7-(Alkynyl)-2-(4-bromophenyl)-1H-indole |

| Buchwald-Hartwig | Amine (R₂NH) | 7-(Amino)-2-(4-bromophenyl)-1H-indole |

Suzuki-Miyaura Coupling at Aryl Bromo-Substituted Positions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. libretexts.org In the context of this compound, this reaction can be selectively performed at either the C7-bromo position of the indole or the C4'-bromo position of the phenyl ring. The choice of reaction conditions, including the palladium catalyst, ligand, and base, can influence the regioselectivity of the coupling. nih.gov Generally, the aryl bromide on the phenyl ring is more reactive than the one on the indole nucleus, allowing for sequential functionalization. For instance, coupling with an arylboronic acid can be directed to the 4'-position under milder conditions, leaving the 7-bromo group intact for subsequent transformations. nih.gov

Recent advancements have focused on developing more efficient and milder reaction conditions, including the use of specialized precatalysts and room-temperature protocols. nih.govnih.gov The use of trimethyl borate (B1201080) as an additive has been shown to enable the cross-coupling of challenging heteroaryl bromides. nih.gov These methods expand the scope of the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse range of multi-arylated indole derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Bromo-2-phenyl-1H-indole | ~85 |

| 2 | 2-(4-Bromophenyl)-1H-indole | (3-Pyridyl)boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 2-(4-(3-Pyridyl)phenyl)-1H-indole | ~90 |

| 3 | 7-Bromo-1H-indole | Phenylboronic acid | [Pd(IPr)Cl₃] | K₂CO₃ | 7-Phenyl-1H-indole | ~92 |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl moieties onto the this compound scaffold. Similar to the Suzuki coupling, the difference in reactivity between the two bromine atoms allows for selective alkynylation. libretexts.org The C4'-bromo position is generally more susceptible to coupling under standard Sonogashira conditions. wikipedia.org

Modern variations of the Sonogashira coupling have been developed to proceed under milder, copper-free conditions, which can be advantageous for substrates sensitive to copper catalysis. pitt.eduresearchgate.net These methods often utilize highly active palladium catalysts with specific phosphine (B1218219) ligands. organic-chemistry.org The resulting alkynylated indoles are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems. researchgate.net

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Product |

| 1 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Bis(4-bromophenyl)acetylene |

| 2 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-Bromo-4-(phenylethynyl)quinoline |

| 3 | This compound | Phenylacetylene | Pd(OAc)₂/Ph₃P/CuI | Et₃N | 7-Bromo-2-(4-(phenylethynyl)phenyl)-1H-indole |

Heck and Stille Coupling Reactions for Olefinic and Stannane Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org For this compound, the Heck reaction allows for the introduction of vinyl groups at either the C7 or C4' position. The regioselectivity can often be controlled by tuning the reaction conditions. nih.govbeilstein-journals.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Stille coupling, on the other hand, involves the reaction of an organostannane with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org While the toxicity of organotin reagents is a drawback, the Stille reaction is highly versatile and tolerates a wide range of functional groups. libretexts.org It offers a complementary method to the Suzuki-Miyaura coupling for creating C-C bonds. In the case of the dibromo-indole substrate, selective coupling at the more reactive C4'-bromo position can be achieved. wikipedia.org

Table 3: Comparison of Heck and Stille Coupling Reactions

| Reaction | Coupling Partner | Key Features | Typical Catalyst |

| Heck Reaction | Alkene | Forms substituted alkenes, often with high trans selectivity. | Pd(OAc)₂, Pd/C |

| Stille Reaction | Organostannane | Versatile, tolerates many functional groups, but tin reagents are toxic. | Pd(PPh₃)₄ |

Buchwald-Hartwig Amination and C-N Bond Formation Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from this compound. By carefully selecting the catalyst system, which typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, either primary or secondary amines can be coupled. researchgate.net

The differential reactivity of the two bromo-substituents again allows for selective amination. The C4'-bromo group on the phenyl ring is generally more reactive, enabling the synthesis of N-aryl derivatives while preserving the C7-bromo group for subsequent functionalization. researchgate.net This stepwise approach is valuable for the construction of complex molecules with multiple nitrogen-containing functional groups.

Direct Arylation and C-C Bond Formation Methodologies

Direct arylation is an increasingly important C-C bond formation strategy that involves the coupling of an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. rsc.orgresearchgate.net For this compound, direct arylation can be employed to introduce aryl groups at specific C-H positions of the indole core. While direct arylation of the indole C-H bonds is possible, the presence of the bromo substituents offers a handle for traditional cross-coupling reactions. However, under specific conditions, chemoselective direct arylation can be achieved, for instance, at the C5 position of a 4-bromo-substituted pyrazole (B372694) without cleavage of the C-Br bond. rsc.org This highlights the potential for developing highly selective C-H functionalization methods for complex substrates like the title compound.

Other Contemporary Functionalization Reactions

C-H Activation and Direct Functionalization of the Indole Core

Beyond traditional cross-coupling reactions, direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles like indole. rsc.org This approach avoids the pre-installation of a halide or organometallic group, offering a more atom-economical route. For 2-substituted indoles, iridium-catalyzed borylation has been shown to selectively functionalize the C7 position, providing a direct entry to 7-functionalized indoles. msu.edu This method is particularly attractive as it can often be performed on N-unprotected indoles.

Furthermore, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes or alkynes using molecular oxygen as the oxidant provides a pathway to construct fused polycyclic aromatic systems. nih.gov While these methods have been demonstrated on related indole structures, their application to the specific this compound scaffold would offer exciting new avenues for the synthesis of novel and complex indole derivatives. The development of C-H activation strategies that are chemoselective in the presence of the two bromo-substituents remains an active area of research.

Photoredox Catalysis in Transformations of this compound

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. In the context of this compound, this technology opens avenues for the selective functionalization of its C-Br bonds and C-H positions, which are traditionally challenging to activate.

The bromine atoms on both the indole and phenyl rings serve as excellent handles for cross-coupling reactions. While traditional palladium-catalyzed methods are well-established, photoredox catalysis offers a complementary approach, often proceeding through radical intermediates and enabling unique reactivity. For instance, the selective coupling of aryl halides with various partners can be achieved.

One prominent application is the trifluoromethylation of the indole core. The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule. Photoredox-catalyzed methods, often employing a suitable trifluoromethyl source like sodium triflinate (Langlois' reagent) in the presence of a photocatalyst, can facilitate the introduction of this moiety. rsc.org Although direct experimental data for this compound is not extensively documented in publicly available literature, the principles of photoredox-catalyzed trifluoromethylation of aryl halides are well-established.

Another key transformation is the formation of carbon-carbon bonds. The coupling of aryl halides with boronic acids, known as the Suzuki-Miyaura coupling, can be facilitated by photoredox catalysis. Organic photocatalysts, such as acridinium-based dyes, have been shown to be effective in promoting the oxidation of boronic acid derivatives to generate radical species that can engage in coupling reactions. rsc.org This strategy could potentially be applied to selectively functionalize either the C7-bromo or the C4'-bromo position of this compound, depending on the reaction conditions and the subtle differences in the reactivity of the two C-Br bonds.

Similarly, carbon-nitrogen bond formation, a crucial transformation in medicinal chemistry, can be achieved via photoredox-catalyzed amination reactions. While specific examples for the target molecule are scarce, the general methodology for the coupling of aryl halides with amines under visible light irradiation using a dual photoredox/nickel catalyst system is well-developed and could be adapted.

Below is a representative data table illustrating potential photoredox-catalyzed transformations of a generic bromo-aryl indole substrate, based on established methodologies.

| Entry | Transformation | Reactant | Photocatalyst | Additive/Co-catalyst | Solvent | Yield (%) |

| 1 | Trifluoromethylation | CF₃SO₂Na | N-methyl-9-mesityl acridinium | - | DMA | N/A |

| 2 | Arylation | Arylboronic acid | Acridinium dye | - | DMF | N/A |

| 3 | Amination | Amine | Ir(ppy)₃ | NiCl₂·glyme | Dioxane | N/A |

N/A : Specific data for this compound is not available in the searched literature. The conditions are based on general procedures for similar substrates.

Ring-Opening and Rearrangement Reactions Involving the Indole Core

The indole nucleus, while generally aromatic and stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse heterocyclic scaffolds. These transformations often require the overcoming of a significant activation barrier and can be promoted by strong acids, Lewis acids, or photochemical activation.

One such transformation is the conversion of indoles into other heterocyclic systems, such as pyrazoles or quinolines. For instance, treatment of indoles with tosylhydrazones in the presence of a Lewis acid has been shown to induce a C2-N1 bond cleavage and subsequent cyclization to afford pyrazoles. While this specific reaction has not been reported for this compound, the principle of indole ring-opening provides a potential pathway for skeletal diversification.

Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles can lead to the formation of 3,3'-disubstituted indolenines, which are dearomatized intermediates. nih.gov For a substrate like this compound, which is substituted at the C2 position, C3-alkylation could potentially trigger dearomatization and subsequent rearrangements. The presence of the electron-withdrawing bromine atoms on the benzene (B151609) ring of the indole may influence the propensity for such reactions by protecting the ring from competing electrophilic attack. nih.gov

Acid-catalyzed reactions of indoles with donor-acceptor cyclopropanes can lead to formal [4+2] cyclocondensation products, resulting in the formation of 8,9-dihydropyrido[1,2-a]indole scaffolds. nih.gov This reaction involves the indole acting as a double nucleophile, with initial C2-alkylation followed by intramolecular condensation. The substitution pattern of the indole, including the presence of the 7-bromo and 2-(4-bromophenyl) groups, would be expected to influence the reactivity and regioselectivity of such transformations.

Furthermore, divergent reactions of indoles with aminobenzaldehydes can lead to either indole annulation or a facile indole ring-opening to form quinolines, depending on the nature of the aminobenzaldehyde. rsc.org This highlights the nuanced reactivity of the indole core, which can be steered towards different outcomes based on the reaction partners and conditions.

A hypothetical data table for potential ring-opening and rearrangement reactions is presented below, based on transformations of related indole structures.

| Entry | Reaction Type | Reagent | Catalyst/Promoter | Solvent | Product Type |

| 1 | Ring-opening/Cyclization | Tosylhydrazone | BF₃·OEt₂ | Dioxane | Pyrazole derivative |

| 2 | Dearomative Alkylation | Trichloroacetimidate | TMSOTf | CH₂Cl₂ | Indolenine derivative |

| 3 | [4+2] Cyclocondensation | Acylcyclopropane | Brønsted Acid | Toluene | Dihydropyrido[1,2-a]indole |

| 4 | Ring-opening/Annulation | Primary Aminobenzaldehyde | Acid | - | Quinoline derivative |

Disclaimer : The reactions and conditions in this table are illustrative and based on the reactivity of other indole derivatives. Specific experimental validation for this compound is required.

Mechanistic Investigations of Reactions Involving 7 Bromo 2 4 Bromophenyl 1h Indole

Elucidation of Reaction Pathways for 7-Bromo-2-(4-bromophenyl)-1H-indole Formation

The synthesis of 2,7-disubstituted indoles like this compound can be approached through several established methodologies. The choice of pathway often depends on the availability of starting materials and desired reaction conditions. The most plausible routes include the Fischer, Larock, and various palladium-catalyzed cross-coupling reactions.

| Synthetic Method | Reactants | General Conditions | Key Features |

| Fischer Indole (B1671886) Synthesis | (2-Bromophenyl)hydrazine and 1-(4-bromophenyl)ethan-1-one | Acid catalyst (Brønsted or Lewis), elevated temperatures. wikipedia.orgbyjus.comtestbook.com | Classic, robust method; formation of arylhydrazone intermediate. byjus.com |

| Larock Indole Synthesis | 2-Bromo-6-iodoaniline and 1-bromo-4-ethynylbenzene | Pd(OAc)₂, base (e.g., K₂CO₃), LiCl. wikipedia.orgub.edu | Palladium-catalyzed heteroannulation; generally high regioselectivity. ub.edursc.org |

| Suzuki Coupling | 7-Bromo-2-iodo-1H-indole and (4-bromophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃). wikipedia.org | Forms C-C bond via an organoboron reagent; well-defined catalytic cycle. wikipedia.org |

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. wikipedia.org In this case, (2-bromophenyl)hydrazine would condense with 1-(4-bromophenyl)ethan-1-one to form a phenylhydrazone. This intermediate, upon protonation, isomerizes to an enamine tautomer. byjus.com

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne. wikipedia.org A key advantage of the Larock heteroannulation is its high regioselectivity, which typically places the bulkier substituent of the alkyne at the C2 position of the resulting indole. ub.edu This makes it a highly predictable method for producing 2,3-disubstituted indoles. rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , offer another modular route. This reaction couples an organohalide with an organoboron compound. wikipedia.org The synthesis could involve coupling a pre-formed 7-bromo-2-halo-indole with (4-bromophenyl)boronic acid or, alternatively, coupling 2-(4-bromophenyl)-1H-indole with a C7-brominating agent, although the former is more common for building this specific substitution pattern.

While specific experimental or computational transition state analyses for the synthesis of this compound are not prominent in the literature, the nature of the transition states for the key steps in these plausible synthetic routes is well-understood from general mechanistic studies.

Fischer Indole Synthesis : The rate-determining and mechanistically defining step is the byjus.combyjus.com-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. byjus.comjk-sci.com This step proceeds through a concerted, pericyclic transition state, where the N-N bond is broken as a new C-C bond is formed, leading to a di-imine intermediate that subsequently cyclizes and aromatizes to the indole core. wikipedia.orgbyjus.com

Palladium-Catalyzed Reactions (Larock/Suzuki) : In catalytic cycles involving palladium, two key steps are oxidative addition and reductive elimination.

Oxidative Addition : The reaction of the aryl halide (e.g., 2-iodoaniline (B362364) derivative or 7-bromo-indole) with the Pd(0) catalyst proceeds through a three-center transition state to form a Pd(II) species. wikipedia.orglibretexts.org This step is often rate-determining in cross-coupling reactions. uni-muenchen.de

Reductive Elimination : This is the final step, where the two organic fragments are coupled, and the C-C bond is formed from the diorganopalladium(II) intermediate. It involves a transition state where the Pd-C bonds are broken, and the catalyst is regenerated in its Pd(0) state, allowing the cycle to continue. wikipedia.orgwikipedia.org

The palladium-catalyzed pathways (Larock and Suzuki) proceed through a series of well-defined organometallic intermediates within a catalytic cycle.

The general mechanism for a Suzuki coupling involves:

Active Pd(0) Species : The cycle begins with a coordinatively unsaturated Pd(0) complex, which is the active catalyst. wikipedia.org

Oxidative Addition Intermediate (Ar-Pd(II)-X) : The Pd(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X) to form a square planar arylpalladium(II) halide intermediate. wikipedia.orglibretexts.org This intermediate is crucial as it brings one of the coupling partners into the coordination sphere of the palladium.

Transmetalation : The organoboron reagent (R²-BY₂), after activation by a base to form a borate (B1201080) complex, reacts with the Ar-Pd(II)-X intermediate. wikipedia.orgorganic-chemistry.org In this step, the R² group is transferred from boron to palladium, displacing the halide and forming a diorganopalladium(II) intermediate (Ar-Pd(II)-R²).

Reductive Elimination : This final intermediate undergoes reductive elimination, forming the new C-C bond of the product (Ar-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.orgwikipedia.org

In the Larock heteroannulation, the catalytic cycle also involves oxidative addition of the o-haloaniline to Pd(0), followed by coordination and regioselective syn-insertion of the alkyne into the arylpalladium bond. wikipedia.orgub.edu This forms a vinylic palladium intermediate, which then undergoes intramolecular cyclization via nitrogen displacement of the palladium, followed by reductive elimination to yield the indole and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

Understanding Regioselectivity and Stereoselectivity in Functionalization Reactions

The this compound molecule possesses several distinct sites for subsequent functionalization: the N-H proton, the electron-rich C3 position of the indole ring, and the C-Br bonds at the C7 and C4' positions. The outcome of functionalization reactions is governed by the interplay of steric and electronic factors at these sites.

N-H vs. C3 Functionalization : The indole nitrogen is acidic and can be deprotonated, while the C3 position is the most nucleophilic carbon atom due to the electron-donating nature of the nitrogen. researchgate.netcapes.gov.br Reactions with electrophiles can occur at either site. N-functionalization is often favored under basic conditions, while C3-functionalization (e.g., Friedel-Crafts type reactions) is common under neutral or acidic conditions. rsc.org

C7-Br vs. C4'-Br Functionalization : Both bromine atoms are potential handles for palladium-catalyzed cross-coupling reactions. The relative reactivity (regioselectivity) would depend on the specific reaction conditions, catalyst, and ligands.

Stereoselectivity : As the parent molecule is achiral, stereoselectivity is only a consideration when chiral reagents or catalysts are employed to introduce a new stereocenter.

Steric Effects:

The bulky 2-(4-bromophenyl) group provides significant steric hindrance around the C3 position, potentially impeding the approach of large electrophiles. acs.org

The C7-bromo substituent is flanked by the fused benzene (B151609) ring and the C2-aryl group. This steric crowding can influence its reactivity in cross-coupling reactions compared to the more sterically accessible C4'-bromo substituent on the phenyl ring. acs.org

Electronic Effects:

The indole nitrogen lone pair increases the electron density of the pyrrole (B145914) ring, making the C3 position particularly susceptible to electrophilic attack. nih.gov

The bromine atoms are electron-withdrawing through induction, which deactivates the aromatic rings towards electrophilic substitution, but they can also participate in resonance.

In palladium-catalyzed cross-coupling, the electronic properties of the C-Br bonds are similar. However, subtle differences in the electronic environment of the indole ring versus the phenyl ring, along with the aforementioned steric factors, can be exploited to achieve selective functionalization at one site over the other. Ligand choice in the catalytic system is often critical for controlling such regioselectivity. nih.gov

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing reaction mechanisms, regioselectivity, and reactivity, even when experimental data is scarce. mdpi.comnih.gov For this compound, DFT studies could provide critical insights by:

Mapping Electron Density : Calculating the distribution of electron density and molecular electrostatic potential can identify the most nucleophilic (e.g., C3) and electrophilic sites, predicting the initial interactions with reagents.

Calculating Activation Barriers : The primary utility of DFT in this context is the calculation of activation energies (reaction barriers) for competing reaction pathways. nih.govresearchgate.net By modeling the transition states for reactions at different positions (e.g., oxidative addition at C7-Br vs. C4'-Br), one can predict the kinetically favored product. The pathway with the lower activation energy barrier will be the dominant one. researchgate.net

Evaluating Intermediate Stability : DFT can determine the relative energies of reaction intermediates, helping to construct a complete energy profile for a proposed mechanism and identify the rate-determining step.

A hypothetical DFT study comparing the activation barriers for a Suzuki coupling at the C7 and C4' positions might yield data like that shown below, illustrating how computational results can predict regioselectivity.

| Reaction Pathway | Modeled Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Coupling at C7-Br | Oxidative addition of Pd(0) to C7-Br bond | 22.5 | Less favored |

| Coupling at C4'-Br | Oxidative addition of Pd(0) to C4'-Br bond | 18.2 | Kinetically favored product |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such calculations could clarify whether steric hindrance at C7 outweighs any potential electronic activation from the indole ring system, leading to preferential reaction at the C4' position.

Kinetic Studies of Key Transformations of this compound

Detailed kinetic studies on reactions involving this compound are not widely available in the published literature. However, performing such studies would be essential for fully understanding and optimizing its transformations.

For a key transformation, such as a palladium-catalyzed Suzuki coupling at one of the C-Br positions, a kinetic analysis would typically involve:

Monitoring Reaction Progress : The concentrations of the reactants (this compound, boronic acid) and the product would be measured over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Determining Reaction Order : By systematically varying the initial concentration of each component (the indole substrate, the boronic acid, the base, and the palladium catalyst) and observing the effect on the initial reaction rate, the reaction order with respect to each component can be determined. uni-muenchen.denih.gov

Rate Law Derivation : The experimental data would be used to derive a rate law for the reaction, which provides a mathematical description of how the concentrations of the reactants affect the reaction speed. This information is invaluable for elucidating the rate-determining step and validating the proposed catalytic cycle. uni-muenchen.de For many palladium-catalyzed cross-couplings, the oxidative addition step is found to be rate-limiting, but this can change depending on the specific substrates, ligands, and conditions used. uni-muenchen.dersc.org

Reaction Rate Determination and Order of Reaction

The determination of the reaction rate and the order of a reaction are fundamental to understanding its mechanism. This involves systematically measuring the change in concentration of reactants or products over time. For a hypothetical reaction involving this compound, one would typically employ spectroscopic methods, such as UV-Vis or NMR spectroscopy, to monitor the reaction progress.

A hypothetical data set for a reaction of this compound with a generic reagent 'X' might look like the table below. Such data would be essential for determining the rate law of the reaction.

Hypothetical Data for Reaction Rate Determination

| Experiment | Initial [this compound] (mol/L) | Initial [X] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could deduce the reaction order and the rate constant, providing insight into the number of molecules participating in the rate-determining step of the reaction.

Activation Energy Calculations and Eyring Plot Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter for understanding the temperature dependence of the reaction rate. It is typically determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation.

An Eyring plot analysis, which is derived from transition state theory, provides deeper insight into the thermodynamics of the formation of the transition state. By plotting ln(k/T) against 1/T, a straight line is obtained from which the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be calculated. These parameters offer valuable information about the structural and energetic changes that occur as the reactants move towards the transition state.

For a reaction involving this compound, experimental determination of these parameters would require a series of kinetic experiments performed at different temperatures. The results would be tabulated as shown in the hypothetical table below.

Hypothetical Data for Activation Parameter Calculation

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

|---|---|---|---|

| 298 | 1.5 x 10⁻⁴ | 0.00336 | -14.50 |

| 308 | 3.1 x 10⁻⁴ | 0.00325 | -13.80 |

| 318 | 6.0 x 10⁻⁴ | 0.00314 | -13.18 |

Analysis of such data would allow for the calculation of the activation energy and the activation parameters (ΔH‡ and ΔS‡), which are crucial for proposing and validating a reaction mechanism. The sign and magnitude of the entropy of activation, for example, can suggest whether the transition state is more or less ordered than the reactants.

Until such dedicated mechanistic studies are performed and published for this compound, a detailed and data-supported discussion on its reaction mechanisms remains speculative.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2 4 Bromophenyl 1h Indole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 7-Bromo-2-(4-bromophenyl)-1H-indole, HRMS provides unambiguous confirmation of its elemental composition.

The presence of two bromine atoms is a key feature of the molecule, and their isotopic pattern is a definitive characteristic in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. Consequently, a compound containing two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺, with three peaks in a ratio of approximately 1:2:1. The [M]⁺ peak corresponds to the molecule with two ⁷⁹Br atoms, the [M+2]⁺ peak to the molecule with one ⁷⁹Br and one ⁸¹Br atom, and the [M+4]⁺ peak to the molecule with two ⁸¹Br atoms.

Table 1: Theoretical HRMS Data for this compound (C₁₄H₉Br₂N)

| Ion Formula | Calculated m/z |

| [C₁₄H₉⁷⁹Br₂N]⁺ | 348.9103 |

| [C₁₄H₉⁷⁹Br⁸¹BrN]⁺ | 350.9082 |

| [C₁₄H₉⁸¹Br₂N]⁺ | 352.9062 |

The experimentally observed m/z values from an HRMS analysis of this compound would be expected to align closely with these theoretical values, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₄H₉Br₂N.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns

The ¹H and ¹³C NMR spectra of this compound would provide crucial information about the number and types of protons and carbons, respectively, as well as their immediate surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) and phenyl rings, as well as a characteristic signal for the N-H proton of the indole. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atoms and the aromatic ring currents. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are affected by their hybridization and the electronegativity of attached atoms. The carbons bonded to the bromine atoms are expected to appear at characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.5-9.5 (br s) | - |

| C2 | - | ~138-142 |

| C3 | ~6.8-7.0 (s) | ~100-105 |

| C4 | ~7.5-7.7 (d) | ~122-125 |

| C5 | ~7.0-7.2 (t) | ~120-123 |

| C6 | ~7.2-7.4 (d) | ~123-126 |

| C7 | - | ~115-118 (C-Br) |

| C8 (C3a) | - | ~128-132 |

| C9 (C7a) | - | ~135-138 |

| C1' | - | ~130-133 |

| C2'/C6' | ~7.7-7.9 (d) | ~128-131 |

| C3'/C5' | ~7.5-7.7 (d) | ~131-134 |

| C4' | - | ~122-125 (C-Br) |

Note: These are predicted values based on known data for similar substituted indoles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure. chemicalbook.comspectrabase.comnih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. spectrabase.com For this compound, COSY would show correlations between the protons on the indole and phenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. spectrabase.comnih.gov Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a powerful tool for assigning the carbon spectrum based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. spectrabase.comnih.gov HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, by showing correlations between the protons on the phenyl ring and the carbons of the indole nucleus at the point of attachment (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. For a relatively rigid molecule like this compound, NOESY can confirm the proximity of protons on the phenyl ring to those on the indole ring.

Solid-State NMR for Polymorphic Studies and Local Environment Analysis

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can characterize the molecule in its crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions in the solid state. Although no specific solid-state NMR studies on this compound have been reported, this technique would be the method of choice to investigate its solid-state structure and dynamics.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A single crystal X-ray diffraction study of this compound would provide a wealth of structural information.

Table 3: Expected Bond Lengths, Bond Angles, and Dihedral Angles from X-ray Crystallography

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.41 |

| C-N (indole) | 1.35 - 1.40 |

| C-Br | 1.88 - 1.92 |

| Bond Angles (°) | |

| C-C-C (in rings) | 118 - 122 |

| C-N-C (in indole) | ~108 |

| C-C-Br | 118 - 122 |

| Dihedral Angles (°) | |

| Indole-Phenyl | Variable, depending on crystal packing |

Investigation of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The indole moiety possesses an N-H group which can act as a hydrogen bond donor. This can form hydrogen bonds with electronegative atoms in neighboring molecules, such as the bromine atoms or the nitrogen atom of another indole ring. Additionally, weaker C-H···π and C-H···Br hydrogen bonds are anticipated, further stabilizing the crystal structure. In related bromo-substituted indole derivatives, C-H···O and C-H···N interactions have also been observed to play a role in the supramolecular assembly. nih.gov

Halogen Bonding: The bromine atoms at the 7-position of the indole ring and the 4-position of the phenyl ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as a π-system or another halogen atom. These interactions can significantly influence the crystal packing, leading to specific orientations of the molecules within the lattice.

π-π Stacking: The planar aromatic systems of the indole and phenyl rings are prone to π-π stacking interactions. These can occur in either a face-to-face or a slipped-stack arrangement. In many indole derivatives, slipped π-π interactions between the indole rings of adjacent molecules are a primary force in the crystal packing, with interaction energies that can be substantial. nih.gov For instance, in some bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the interaction energies associated with the pairing of antiparallel indole systems can be as high as -60.8 kJ mol⁻¹. nih.gov The dihedral angle between the indole ring and the bromophenyl ring is a critical parameter influencing these interactions. In a related compound, 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile, this angle was found to be 58.85 (11)°, and significant π-π stacking was not observed, which may be attributed to steric hindrance. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (indole) | N (indole), Br | 2.8 - 3.5 |

| Hydrogen Bond | C-H (aromatic) | π-system, Br, O | 3.0 - 3.8 |

| Halogen Bond | C-Br | π-system, Br, N | 2.9 - 3.5 |

| π-π Stacking | Indole/Phenyl Ring | Indole/Phenyl Ring | 3.3 - 3.8 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will give rise to several bands between 1600 and 1450 cm⁻¹. The C-N stretching vibration is typically observed around 1350-1250 cm⁻¹. The C-Br stretching vibrations will appear at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The symmetric nature of the 4-bromophenyl group may lead to particularly intense Raman signals for the ring breathing modes. The C-Br stretching vibrations are also readily observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (indole) | Stretching | 3400 - 3500 | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C=C (aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 | 1350 - 1250 |

| C-Br | Stretching | 600 - 500 | 600 - 500 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable information about the electronic transitions within the molecule, offering insights into its electronic structure and photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated aromatic system. The indole chromophore itself typically exhibits two main absorption bands. The introduction of the 4-bromophenyl substituent at the 2-position is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated π-system. The bromine atoms, being electron-withdrawing, may also influence the energy of the molecular orbitals and thus the absorption wavelengths. For instance, in related 2-arylindole systems, absorption maxima are often observed in the range of 300-350 nm.

Fluorescence Spectroscopy: Indole and its derivatives are well-known for their fluorescent properties. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission. The position of the emission maximum will be Stokes-shifted to a longer wavelength compared to the absorption maximum. The fluorescence quantum yield and lifetime are important photophysical parameters that can be influenced by the substituents and the solvent environment. The presence of heavy atoms like bromine can sometimes lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the extended conjugation can also enhance fluorescence. For example, some 2-(2'-hydroxyphenyl)benzimidazole derivatives, which share structural similarities, exhibit tunable fluorescence emission based on solvent and pH. nih.govresearchgate.net

Table 3: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy | Parameter | Expected Value/Range |

| UV-Vis Absorption | λmax (π → π*) | 300 - 350 nm |

| Fluorescence | λem | > 350 nm |

| Fluorescence | Stokes Shift | 20 - 100 nm |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable to synthetic pathways)

While this compound itself is an achiral molecule, chiral derivatives could be synthesized. If synthetic pathways lead to the formation of chiral, non-racemic derivatives, for example, through the introduction of a chiral substituent or by resolving atropisomers (if restricted rotation around the C2-phenyl bond exists and leads to stable enantiomers), then chiroptical spectroscopy would be a crucial analytical tool.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. For a chiral derivative of this compound, the CD spectrum would show positive or negative Cotton effects at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the stereogenic center(s). ORD spectroscopy would show the change in optical rotation with wavelength, which is related to the CD spectrum through the Kronig-Kramers relations. In the case of pseudo-atropisomers, as seen in some substituted pyrrole (B145914) systems, a specific conformation can be trapped in the crystal lattice, leading to a chiral space group. nih.gov If such a phenomenon were to occur with derivatives of the title compound, chiroptical methods would be essential for their characterization in solution.

Computational and Theoretical Studies on 7 Bromo 2 4 Bromophenyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 7-Bromo-2-(4-bromophenyl)-1H-indole, DFT calculations would provide profound insights into its intrinsic molecular properties. These calculations are typically performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Gap

A primary outcome of DFT calculations is the determination of the molecule's electronic structure, including the energies and spatial distributions of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the presence of the electron-rich indole (B1671886) nucleus and the phenyl ring, along with the electron-withdrawing bromine atoms, would create a complex interplay influencing the HOMO-LUMO gap.

Based on studies of similar bromo-substituted aromatic compounds, it is anticipated that the HOMO would be localized primarily on the electron-rich indole ring system, while the LUMO might be distributed across the entire π-conjugated system, including the bromophenyl moiety. The HOMO-LUMO gap would likely fall in a range that suggests a stable yet reactive molecule, suitable for further functionalization.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap | 3.90 |

Note: The values in this table are hypothetical and serve as an example of what would be reported from a DFT calculation. They are based on typical values for similar organic molecules.

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.